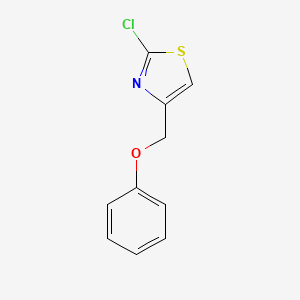
2-Chloro-4-(phenoxymethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(phenoxymethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H8ClNOS and its molecular weight is 225.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations
Researchers have explored the molecular structure and spectroscopic data of related thiazole compounds through Density Functional Theory (DFT) calculations. Such studies provide insights into the geometric optimization, vibrational spectra, and intramolecular charge transfer of these molecules, which are crucial for understanding their reactivity and potential biological effects. Molecular docking results predict their biological activity, indicating their relevance in drug design and pharmacology (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, Vinutha V. Saliyan, 2020).
Antimicrobial Applications
Compounds derived from or structurally related to "2-Chloro-4-(phenoxymethyl)-1,3-thiazole" have been synthesized and evaluated for their antimicrobial properties. The synthesis of formazans from Mannich bases of thiadiazole derivatives showcases their potential as antimicrobial agents, offering moderate activity against various bacterial and fungal strains (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Corrosion Inhibition
Thiazole derivatives have been studied for their corrosion inhibition performances on iron metal, utilizing density functional theory (DFT) calculations and molecular dynamics simulations. These studies reveal the compounds' binding energies on Fe surfaces, indicating their potential as corrosion inhibitors in industrial applications (S. Kaya, C. Kaya, Lei Guo, F. Kandemirli, B. Tüzün, İlkay Uğurlu, Loutfy H. Madkour, M. Saracoglu, 2016).
Photophysical Properties and ESIPT Processes
Research on the excited-state intramolecular proton transfer (ESIPT) processes of fluorophores derived from 2-(2'-hydroxyphenyl)thiazole enhances understanding of their photophysical properties. Such insights are crucial for developing new materials with specific light-emitting properties for applications in optoelectronics and fluorescence microscopy (Xiuning Liang, H. Fang, 2021).
Antioxidant Activities
Cis-dioxomolybdenum(VI) complexes of thiosemicarbazidato ligands have been synthesized and characterized, including studies on their antioxidant activities using methods such as DPPH radical scavenging and Cupric Reducing Antioxidant Capacity (CUPRAC). These studies contribute to the development of compounds with potential therapeutic applications as antioxidants (Berat İLHAN CEYLAN, N. Deniz, S. Kahraman, Bahri Ulkuseven, 2015).
Propiedades
IUPAC Name |
2-chloro-4-(phenoxymethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILJEMMUXZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2435676.png)
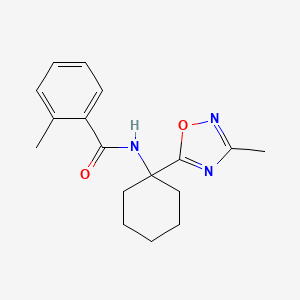
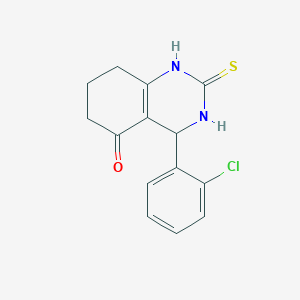
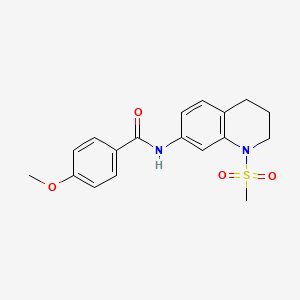
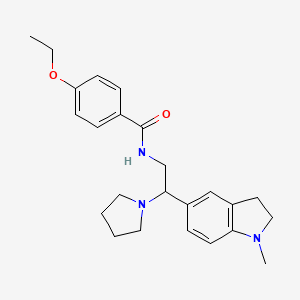
![2-[(1S,2R)-2-phenylcyclopropyl]acetic acid](/img/structure/B2435682.png)
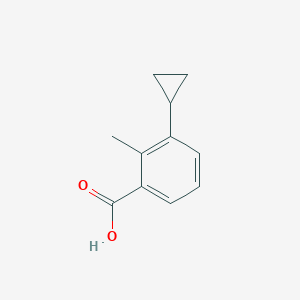
![Methyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2435686.png)
![2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2435689.png)
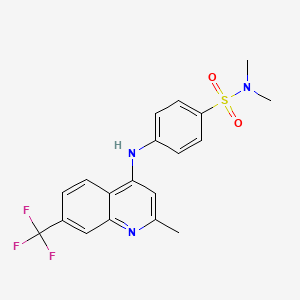
![ethyl 1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435691.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)
